2-Methyl-1-phenylpiperidin-4-one
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Overview
Description
1-N-Phenyl-2-methyl-piperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Phenyl-2-methyl-piperidin-4-one can be synthesized through several methods. One common approach involves the condensation of 4-chloronitrobenzene with piperidine, followed by reduction and cyclization steps . Another method includes the reaction of N-phenethyl-4-piperidone with aniline, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production often employs cost-effective and scalable methods. For instance, the use of sodium chlorite under a CO2 atmosphere to oxidize the piperidine cycle to the corresponding lactam is a practical approach . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-N-Phenyl-2-methyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions often yield secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under CO2 atmosphere.
Reduction: Sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: Lactams.
Reduction: Secondary amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1-N-Phenyl-2-methyl-piperidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Phenyl-2-methyl-piperidin-4-one involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting cellular processes . The compound’s structure allows it to interact with multiple biological targets, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
N-Phenethyl-4-piperidone: Shares a similar piperidine core but differs in the substitution pattern.
Fentanyl Analogues: Structurally related compounds used in pain management.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Uniqueness: 1-N-Phenyl-2-methyl-piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-1-phenylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBLIMBLWMYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722721 |
Source
|
Record name | 2-Methyl-1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857388-33-1 |
Source
|
Record name | 2-Methyl-1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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